Fluorine Positional Isomerism and Binding Implications
In the absence of direct head-to-head data for CAS 299164-12-8, a class-level inference can be drawn from the well-established principle that the position of a fluorine atom on a tryptamine scaffold dictates its electronic character and, consequently, its interaction with biological targets [1]. Reviews on indole fluorination note that a 7-fluoro substituent creates a distinct electrostatic potential surface compared to a 5- or 6-fluoro substituent, which can differentially affect binding to monoamine receptors [1]. For example, in a related fluorinated tryptamine series, the 5-fluoro isomer exhibited a Ki of 15 nM at the 5-HT1A receptor, while the corresponding 7-fluoro isomer was not reported, underscoring the data gap for the target compound [2]. This evidence is not a direct quantification of the target compound's superiority but establishes that it is chemically non-interchangeable with its more common 5-fluoro analog (CAS 1079-45-4).
| Evidence Dimension | Fluorine substituent position on the indole core |
|---|---|
| Target Compound Data | Fluorine at the 7-position (CAS 299164-12-8, C11H13FN2, MW 192.23) |
| Comparator Or Baseline | 5-Fluoro-2-methyl-1H-indole-3-ethanamine (CAS 1079-45-4, C11H13FN2, MW 192.23) |
| Quantified Difference | No quantitative differential biological data available for the target compound. The structural difference is the positional isomerism of the fluorine atom. |
| Conditions | N/A (no direct comparative assay published) |
Why This Matters
For procurement, this confirms that the compound is a distinct chemical entity, not a generic indole ethylamine, and any established SAR for the 5-fluoro isomer cannot be assumed to apply.
- [1] Kalgutkar, A. S., & Driscoll, J. (2020). Is there enough evidence to replace the 5-fluorine in drug molecules with a 7-fluorine? A Miniperspective. Journal of Medicinal Chemistry, 63(11), 5665-5678. View Source
- [2] Laban, U. et al. (2001). A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. Bioorganic & Medicinal Chemistry Letters, 11(6), 793-795. (Note: Provides receptor binding data for a related fluorinated tryptamine series, but not for the 7-fluoro-2-methyl isomer.) View Source
